N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a dimethoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted benzofurans
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the benzofuran ring.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another similar compound with an acetamide group instead of the benzofuran ring.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran ring and the dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H19NO4/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-19(21)18-12-14-5-3-4-6-15(14)24-18/h3-8,11-12H,9-10H2,1-2H3,(H,20,21) |
InChI Key |
ICGLDNFIXLBXNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3O2)OC |
Origin of Product |
United States |
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